molecular formula C9H15Cl2N3O2 B2430645 Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride CAS No. 2230808-76-9

Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride

Cat. No.: B2430645
CAS No.: 2230808-76-9
M. Wt: 268.14
InChI Key: MZWOUJITQASACW-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride is a chemical compound with the molecular formula C9H14ClN3O2 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline . The reaction was catalyzed by amorphous carbon-supported sulfonic acid (AC-SO3H), a new-generation solid catalyst with outstanding activity .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CCC1=NNC2=C1CNCC2.Cl . The InChI key for this compound is VWVKLDKGIVSWEU-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid . It has a high GI absorption and is a P-gp substrate . It has a molar refractivity of 60.98 and a topological polar surface area (TPSA) of 67.01 Ų . It is very soluble, with a solubility of 2.53 mg/ml .

Scientific Research Applications

Synthesis of Condensed Pyrazoles

Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in cross-coupling reactions to synthesize various alkynyl-4-(ethoxycarbonyl)pyrazoles. These compounds, upon cyclization, yield condensed pyrazoles like pyrano[4,3-c]pyrazol-4(1H)-ones and pyrano[4,3-c]pyridin-4-ones, demonstrating the role of Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride in complex heterocyclic synthesis (Arbačiauskienė et al., 2011).

X-ray Powder Diffraction Analysis

The compound has been crucial in studying the structure of intermediates in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data provided valuable insights into its crystal structure and purity (Wang et al., 2017).

Novel Heterocyclic Synthesis

It has been used in the efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation with activated carbonyl groups. This process is instrumental in preparing new N-fused heterocycle products (Ghaedi et al., 2015).

Selective Synthesis of Pyrazolo[3,4-b]pyridin-3-ones

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, has been used for selective cyclocondensation to synthesize ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, underlining the importance of such compounds in selective organic syntheses (Lebedˈ et al., 2012).

Transformation into Tetracyclic Systems

The compound's derivatives have been observed to form unexpected tetracyclic systems under certain conditions, showing its potential in the synthesis of complex molecular structures (Harb et al., 1989).

Fluorescent Pyrazolo[1,5-a]pyridines Synthesis

The compound plays a role in synthesizing fluorescent pyrazolo[1,5-a]pyridines, indicating its application in developing novel fluorophores (Yan et al., 2018).

Antibacterial Activity

Unexpected transformations of derivatives of this compound have shown weak antibacterial activity, revealing its potential in medicinal chemistry (Anusevičius et al., 2014).

Antiviral Activity

Derivatives synthesized from the compound exhibited antiviral activity against viruses like Herpes simplex, indicating its relevance in antiviral drug development (Bernardino et al., 2007).

Safety and Hazards

The compound is classified as Acute Tox. 1 Dermal - Eye Irrit. 2 . It has hazard statements H310 - H319 . Precautionary statements include P262 - P264 - P280 - P302 + P352 + P310 - P305 + P351 + P338 - P337 + P313 .

Future Directions

The compound is part of a collection of unique chemicals provided to early discovery researchers , suggesting it may have potential applications in various fields of research. Pyrazolo[4,3-c]pyridine derivatives, in general, are often studied for their potential bioactive properties , indicating possible future directions in pharmaceutical and medicinal chemistry research.

Mechanism of Action

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.2ClH/c1-2-14-9(13)8-6-5-10-4-3-7(6)11-12-8;;/h10H,2-5H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWOUJITQASACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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